D-Ribose-2,3,4,5-13C4
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Overview
Description
D-Ribose-2,3,4,5-13C4: is a stable isotope-labeled compound of ribose, a naturally occurring pentose sugar. The compound is labeled with carbon-13 at the 2, 3, 4, and 5 positions, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
D-Ribose-2,3,4,5-13C4, also known as D-[2,3,4,5-13C4]Ribose, is a stable isotope-labeled compound . It is primarily used in research settings, particularly in proteomics research
Mode of Action
It is known that ribose, the base molecule of this compound, plays a crucial role in various biological processes, including energy metabolism and nucleic acid synthesis . The 13C4 label allows for the tracking of the compound in metabolic pathways.
Biochemical Pathways
This compound is likely involved in the same biochemical pathways as ribose. Ribose is a key component of adenosine triphosphate (ATP), the primary energy carrier in cells, and ribonucleic acids (RNA). The 13C4 label can be used to trace the metabolic fate of ribose in these pathways .
Result of Action
As a stable isotope-labeled compound, it is primarily used in research settings to track the metabolic fate of ribose .
Action Environment
It is known that the compound should be stored at room temperature away from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-2,3,4,5-13C4 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using microorganisms that have been fed with carbon-13 labeled substrates. This process results in the production of ribose with carbon-13 atoms incorporated at specific positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically modified microorganisms that are optimized for high yield and efficiency. The fermentation broth is then subjected to various purification steps to isolate the labeled ribose .
Chemical Reactions Analysis
Types of Reactions: D-Ribose-2,3,4,5-13C4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving ribose .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in this compound under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ribonic acid, while reduction can produce ribitol .
Scientific Research Applications
Chemistry: D-Ribose-2,3,4,5-13C4 is widely used in NMR spectroscopy to study the structure and dynamics of ribose-containing molecules. The carbon-13 labeling allows for detailed analysis of the ribose moiety in various chemical environments .
Biology: In biological research, this compound is used to trace metabolic pathways and study the role of ribose in cellular processes. It is particularly useful in studying the pentose phosphate pathway and nucleotide biosynthesis .
Medicine: this compound has potential clinical applications in the treatment of conditions such as congestive heart failure and diabetes. It is used to study the effects of ribose supplementation on cellular energy levels and metabolic function .
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a tracer in environmental studies .
Comparison with Similar Compounds
- D-[1-13C]Ribose
- D-[2-13C]Ribose
- D-[3-13C]Ribose
- D-[4-13C]Ribose
- D-[5-13C]Ribose
Uniqueness: D-Ribose-2,3,4,5-13C4 is unique due to its multiple carbon-13 labels, which provide more detailed information in NMR studies compared to singly labeled ribose compounds. This makes it particularly valuable for studying complex biochemical processes and metabolic pathways .
Properties
IUPAC Name |
(3R,4R,5R)-(3,4,5,6-13C4)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-OCBIYWEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@H](C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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